![molecular formula C14H17NO2S B14307177 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile CAS No. 112033-31-5](/img/structure/B14307177.png)
2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile: is a complex organic compound with a unique structure. It contains a hexanenitrile backbone, which is substituted by a benzene ring bearing a sulfonyl group (SO₂CH₃) at the para position. The compound’s systematic name reflects this substitution pattern.
Métodos De Preparación
Synthetic Routes
The synthesis of this compound involves electrophilic aromatic substitution on a benzene ring. Here’s a general outline of the synthetic route:
-
Formation of 4-Methylbenzylsulfonyl Chloride
- Start with toluene (methylbenzene).
- React toluene with chlorosulfonic acid (SO₂Cl) to form 4-methylbenzylsulfonyl chloride (also known as benzenesulfonyl chloride, 4-methyl-).
- The reaction proceeds via electrophilic aromatic substitution.
- The resulting compound has the formula C₇H₇ClO₂S .
-
Methylation and Cyanation
- React 4-methylbenzylsulfonyl chloride with sodium cyanide (NaCN) to introduce the cyano group (CN) at the benzylic position.
- The product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Industrial Production
Industrial production methods may involve variations of the above synthetic route, optimized for efficiency and scalability.
Análisis De Reacciones Químicas
Reactivity
Electrophilic Aromatic Substitution (EAS): The benzene ring in this compound undergoes EAS reactions due to its aromaticity.
Common Reagents: Chlorosulfonic acid (for sulfonyl chloride formation), sodium cyanide (for cyano group introduction), and other electrophiles.
Major Products: The major product is 2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: As a versatile building block for organic synthesis.
Biology: Potentially as a pharmacophore or probe in drug discovery.
Medicine: Investigated for its biological activity (e.g., antimicrobial, anti-inflammatory, or anticancer properties).
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The exact mechanism of action depends on the specific context (e.g., biological or chemical). the sulfonyl group may play a role in modulating reactivity or binding interactions.
Comparación Con Compuestos Similares
While I don’t have specific information on closely related compounds, researchers often compare this compound with structurally similar molecules to understand its unique features.
Propiedades
Número CAS |
112033-31-5 |
|---|---|
Fórmula molecular |
C14H17NO2S |
Peso molecular |
263.36 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonylmethylidene]hexanenitrile |
InChI |
InChI=1S/C14H17NO2S/c1-3-4-5-13(10-15)11-18(16,17)14-8-6-12(2)7-9-14/h6-9,11H,3-5H2,1-2H3 |
Clave InChI |
KLTIGYJXFWNGID-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=CS(=O)(=O)C1=CC=C(C=C1)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


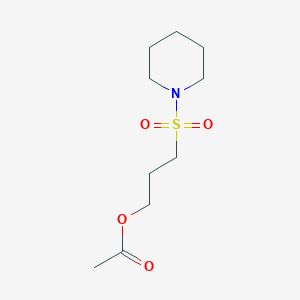
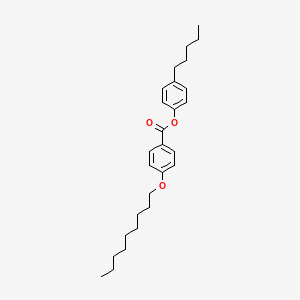
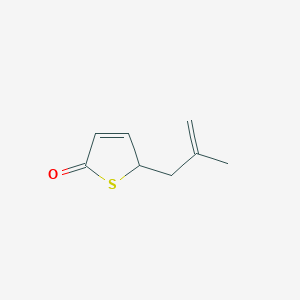

![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
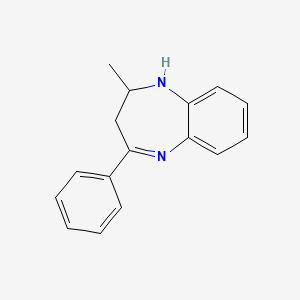
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
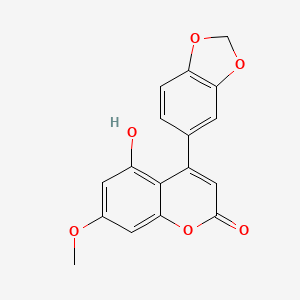
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
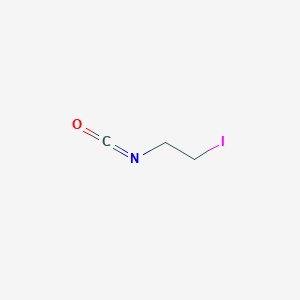
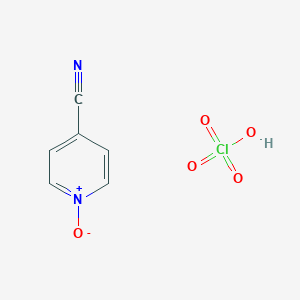
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)

